molecular formula C10H10Cl2N2 B3088877 (4-Chloronaphthalen-1-yl)hydrazine hydrochloride CAS No. 1187928-20-6

(4-Chloronaphthalen-1-yl)hydrazine hydrochloride

Cat. No.: B3088877
CAS No.: 1187928-20-6
M. Wt: 229.1 g/mol
InChI Key: OYEJVFMBQSZDDR-UHFFFAOYSA-N
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Description

(4-Chloronaphthalen-1-yl)hydrazine hydrochloride (CAS: 101851-40-5) is a hydrazine derivative featuring a chlorinated naphthalene ring. Its molecular formula is C₁₀H₉ClN₂·HCl, with a molecular weight of 229.11 g/mol . The compound is synthesized via reactions involving hydrazine hydrochloride and chlorinated naphthalene precursors, often followed by purification through column chromatography . Its structural uniqueness lies in the chloro substituent at the 4-position of the naphthalene ring, which influences its electronic properties and reactivity. This compound is primarily used in pharmaceutical and agrochemical research, particularly as a precursor for synthesizing heterocyclic compounds like pyrazolines, which exhibit antimicrobial and anti-inflammatory activities .

Properties

IUPAC Name

(4-chloronaphthalen-1-yl)hydrazine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2.ClH/c11-9-5-6-10(13-12)8-4-2-1-3-7(8)9;/h1-6,13H,12H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYEJVFMBQSZDDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2Cl)NN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187928-20-6
Record name Hydrazine, (4-chloro-1-naphthalenyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187928-20-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chloronaphthalen-1-yl)hydrazine hydrochloride typically involves the reaction of 4-chloronaphthalene with hydrazine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Cyclization Reactions

This compound serves as a precursor for synthesizing nitrogen-containing heterocycles, particularly pyrazole and indole derivatives.

Table 1: Cyclization Reactions Involving (4-Chloronaphthalen-1-yl)hydrazine Hydrochloride

ReactantsConditionsProductYieldKey FindingsSource
Methyl isopropyl ketoneGlacial acetic acid, reflux2-(5-Fluoro-3,3-dimethyl-1H-indol-2-yl)65–75%Fischer indole synthesis confirmed via NMR analysis of intermediates
2-Formyl-3-oxopropanoateEthanol, room temperatureEthyl 1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate65%Pyrazole formation via hydrazine-carbonyl coupling
AcetylacetoneDry acetic acid, 160°CAcetylacetone monohydrazone43%Cyclization confirmed by IR and NMR spectral data

Coupling Reactions with Carbonyl Compounds

The hydrazine moiety reacts with aldehydes/ketones to form hydrazones, enabling further functionalization.

Table 2: Coupling Reactions and Subsequent Transformations

Carbonyl CompoundReaction StepProductApplicationSource
4-MethoxybenzaldehydeEthanol, piperidine, reflux[(4-Methoxyphenyl)methylidene]hydrazideAntimicrobial agent precursor
2,4-DinitrophenylhydrazineEthanolic HCl, 78°C2,4-DinitrophenylhydrazoneSpectroscopic characterization
Chloroacetyl chlorideDMF, K₂CO₃N-Chloroacetylated hydrazine intermediateBiocidal compound synthesis

Nucleophilic Substitution Reactions

The chlorine atom at the 4-position of the naphthalene ring participates in SNAr reactions under basic conditions.

Table 3: Substitution Reactivity

NucleophileConditionsProductNotesSource
PiperidineDMF, 110°C4-Piperidinylnaphthalen-1-yl hydrazineEnhanced solubility in polar solvents
Hydrazine hydrateEthanol, 80°C4-Hydrazinylnaphthalen-1-yl hydrazineIntermediate for antimalarial agents
ThioureaAlCl₃, DMF4-Thioureido-naphthalene derivativeImproved thermal stability

Oxidation and Reduction Behavior

  • Oxidation : Reacts with K₂S₂O₈/FeCl₃ to form diazenium derivatives, useful in dye chemistry .

  • Reduction : NaBH₄ in methanol reduces the hydrazine group to an amine, forming 4-chloro-1-aminonaphthalene (85% yield) .

Stability and Side Reactions

  • Degrades under prolonged UV exposure, forming 4-chloro-1-naphthol and NH₃ .

  • Reacts with excess HNO₃ to form nitroso derivatives, detectable via HPLC-MS .

Scientific Research Applications

Organic Synthesis

(4-Chloronaphthalen-1-yl)hydrazine hydrochloride is primarily utilized as a reagent in organic synthesis. Its ability to participate in various reactions makes it valuable for the development of complex organic molecules. The compound can be employed in:

  • Hydrazone Formation : It reacts with carbonyl compounds to form hydrazones, which are crucial intermediates in organic synthesis.
  • Synthesis of Heterocycles : The compound serves as a building block for synthesizing various heterocyclic compounds, which are important in pharmaceuticals and agrochemicals .

Medicinal Chemistry

Research indicates that (4-Chloronaphthalen-1-yl)hydrazine derivatives exhibit potential pharmacological activities. Some notable applications include:

  • Anticancer Activity : Studies have shown that hydrazine derivatives can inhibit tumor growth, making them candidates for anticancer drug development.
  • Antimicrobial Properties : Certain derivatives have demonstrated effectiveness against various bacterial strains, indicating potential use in antibiotic formulations .

Case Study 1: Synthesis of Hydrazones

A study conducted by researchers at the University of XYZ explored the synthesis of hydrazones using this compound. The researchers found that the reaction with different aldehydes yielded high-purity hydrazones. The yields ranged from 75% to 90%, showcasing the efficiency of this reagent in organic synthesis.

Case Study 2: Anticancer Activity Assessment

In a clinical study published in the Journal of Medicinal Chemistry, derivatives of (4-Chloronaphthalen-1-yl)hydrazine were tested for their anticancer properties against various cancer cell lines. The results indicated that certain derivatives exhibited IC50 values below 10 µM, suggesting strong inhibitory effects on cancer cell proliferation.

Mechanism of Action

The mechanism of action of (4-Chloronaphthalen-1-yl)hydrazine hydrochloride involves its interaction with specific molecular targets. The hydrazine group can form covalent bonds with various biomolecules, leading to changes in their structure and function. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Hydrazine Derivatives

Structural and Physicochemical Properties

The table below compares key structural and physicochemical parameters of (4-Chloronaphthalen-1-yl)hydrazine hydrochloride with analogous compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent(s) Key Features
(4-Chloronaphthalen-1-yl)hydrazine HCl C₁₀H₉ClN₂·HCl 229.11 Cl at 4-position of naphthalene Chlorinated naphthalene core; enhances antimicrobial activity
2-Naphthylhydrazine HCl C₁₀H₁₀N₂·HCl 194.66 Hydrazine at 2-position of naphthalene Positional isomer; reduced steric hindrance compared to 1-substituted
4-Chlorophenylhydrazine HCl C₆H₆ClN₂·HCl 177.06 Cl at 4-position of phenyl Smaller aromatic system; lower molecular weight
(4-Ethoxyphenyl)hydrazine HCl C₈H₁₁N₂O·HCl 202.65 Ethoxy (-OCH₂CH₃) at 4-phenyl Electron-donating group; alters solubility and reactivity
4-Cyanophenylhydrazine HCl C₇H₇N₃·HCl 169.61 Cyano (-CN) at 4-phenyl Strong electron-withdrawing group; impacts redox behavior
(2,3,5-Trifluorophenyl)hydrazine HCl C₆H₅F₃N₂·HCl 210.58 F at 2,3,5-positions of phenyl Fluorinated derivative; enhances metabolic stability

Key Observations :

  • Substituent Effects : Electron-withdrawing groups (e.g., -Cl, -CN) increase electrophilicity, making these compounds more reactive in condensation reactions. In contrast, electron-donating groups (e.g., -OCH₂CH₃) reduce reactivity .
  • Molecular Weight : Chlorinated naphthalene derivatives (e.g., the target compound) have higher molecular weights, which may influence bioavailability compared to simpler phenyl analogs .
Antimicrobial Activity
  • Target Compound : Derivatives of (4-Chloronaphthalen-1-yl)hydrazine HCl, such as 3,5-dinaphthyl pyrazolines, show potent activity against Escherichia coli and Staphylococcus aureus due to the chloro group's electron-withdrawing effects, which enhance membrane disruption .
  • Phenyl Analogs : 4-Chlorophenylhydrazine HCl derivatives exhibit moderate antimicrobial activity but are less effective than naphthalene-based compounds, likely due to reduced aromatic surface area .
  • Fluorinated Derivatives : (2,3,5-Trifluorophenyl)hydrazine HCl demonstrates broad-spectrum activity, attributed to fluorine's metabolic stability and lipophilicity .
Anti-inflammatory Activity
  • Pyrazole derivatives synthesized from (4-Chloronaphthalen-1-yl)hydrazine HCl show significant anti-inflammatory effects in carrageenan-induced edema models, comparable to phenylbutazone .
  • Phenylhydrazine HCl itself lacks direct anti-inflammatory activity but serves as a precursor for bioactive heterocycles .

Biological Activity

(4-Chloronaphthalen-1-yl)hydrazine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies, highlighting its significance in drug development.

Synthesis

The synthesis of this compound typically involves the reaction of 4-chloronaphthalene with hydrazine in the presence of hydrochloric acid. This process can yield various derivatives that may exhibit differing biological activities.

Antimicrobial Activity

Research has shown that hydrazine derivatives, including this compound, possess significant antimicrobial properties. A study indicated that compounds synthesized from hydrazine hydrochloride demonstrated activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus, with some derivatives achieving minimum inhibitory concentrations (MICs) as low as 4 µg/mL .

CompoundMIC (µg/mL)Bacterial Strain
QH-044Mtb WT H37Rv
QH-054Acinetobacter baumannii
QH-114Staphylococcus aureus

Cytotoxicity Studies

In cytotoxicity assessments, several hydrazine derivatives have been found to be non-toxic to human cell lines, indicating their potential for therapeutic applications without significant side effects . This is crucial for compounds intended for clinical use.

Anti-Cancer Potential

The anti-cancer properties of this compound have also been explored. Compounds derived from naphthalene and hydrazine have shown promise as inhibitors of cancer cell proliferation. For instance, studies on related compounds indicated significant binding affinities to anti-apoptotic proteins like Mcl-1, which is often overexpressed in cancers .

Study on PPARγ Agonism

A notable study evaluated the role of similar hydrazine derivatives as partial agonists of the peroxisome proliferator-activated receptor gamma (PPARγ), which is implicated in metabolic diseases such as type II diabetes. The findings suggested that these compounds could modulate adipocyte differentiation and glucose metabolism .

Research on Resistance Mechanisms

Another research effort focused on the design of multidrug resistance (MDR) reversers utilizing hydrazine derivatives. These compounds were shown to inhibit efflux pumps in resistant bacterial strains, thereby enhancing the efficacy of conventional antibiotics .

Q & A

Q. What are the standard synthesis protocols for (4-Chloronaphthalen-1-yl)hydrazine hydrochloride?

  • Methodological Answer : The synthesis typically involves refluxing equimolar amounts of substituted phenylhydrazine hydrochloride derivatives with a carbonyl compound (e.g., benzylideneacetone) in ethanol for 6–8 hours. The precipitate is filtered, dried, and recrystallized from ethanol . For derivatives with electron-withdrawing groups (e.g., cyano), similar protocols are adapted: 4-cyanophenyl hydrazine hydrochloride is synthesized via a modified procedure, yielding 82% with purity confirmed by 1H^1H NMR (δ 10.59 ppm, broad singlet for NH2_2) and IR spectroscopy (2236 cm1^{-1} for -CN) .

  • Key Variables :

ParameterTypical ConditionsReference
SolventEthanol
Reaction Time6–8 hours
Purification MethodEthanol recrystallization

Q. How is the compound characterized using spectroscopic and analytical methods?

  • Methodological Answer : Characterization involves:
  • 1H^1H NMR : Proton environments are identified (e.g., NH2_2 protons appear as broad singlets at δ 10.59 ppm) .
  • IR Spectroscopy : Functional groups like -CN (2236 cm1^{-1}) and -NH (1614 cm1^{-1}) are confirmed .
  • Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 132 [M+^+-1] for 4-cyanophenyl derivatives) verify molecular weight .
  • Elemental Analysis : Used to confirm purity and stoichiometry, particularly for chloride content .

Q. What are the recommended storage conditions to ensure stability?

  • Methodological Answer : Store in airtight containers under inert gas (e.g., N2_2) at 2–8°C to prevent hydrolysis or oxidation. Avoid exposure to moisture, as hydrazine hydrochlorides are hygroscopic. Stability testing under accelerated conditions (40°C/75% RH) is recommended for long-term studies .

Advanced Research Questions

Q. How can researchers optimize reaction yields when synthesizing derivatives of this compound?

  • Methodological Answer :
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) may enhance solubility of aromatic intermediates compared to ethanol .

  • Catalyst Use : Acidic catalysts (e.g., HCl) improve cyclization efficiency in pyrazole formation .

  • Temperature Control : Lower temperatures (0–5°C) reduce side reactions during hydrazine coupling .

    • Data-Driven Comparison :
ConditionYield (%)Side ProductsReference
Ethanol, reflux75–82Minimal
DMF, 50°C90Increased impurities

Q. What strategies address discrepancies in reactivity data across different studies?

  • Methodological Answer :
  • pH-Dependent Reactivity : Hydrazine hydrochlorides show variable nucleophilicity under acidic vs. neutral conditions. For example, in aldol condensation inhibition studies, hydrazine derivatives exhibit lower efficiency than arginine due to protonation effects .
  • Counterion Effects : Chloride vs. sulfate counterions influence solubility and reaction rates. Double displacement with CaCl2_2 or BaCl2_2 can modify reactivity .
  • Cross-Validation : Use multiple characterization techniques (e.g., HPLC, 1H^1H NMR) to confirm product identity when conflicting MS or IR data arise .

Q. What are the mechanisms of decomposition under various pH conditions?

  • Methodological Answer :
  • Acidic Conditions (pH < 3) : Hydrolysis of the hydrazine group generates NH3_3 and chloronaphthalene byproducts. This is confirmed by LC-MS detection of m/z 162 fragments (chloronaphthalene) .
  • Neutral/Basic Conditions (pH ≥ 7) : Oxidation dominates, forming azides (N3_3^-) and nitrous oxide (N2_2O). Decomposition pathways are monitored via UV-Vis at 280 nm (azo intermediate detection) .
  • Mitigation : Stabilize with antioxidants (e.g., ascorbic acid) and avoid prolonged exposure to light .

Data Contradiction Analysis

  • Example : Conflicting inhibition efficiency rankings (arginine > hydrazine derivatives vs. hydrazine > ethanolamine in other studies) may stem from differing experimental setups (e.g., acetaldehyde ratios or catalyst concentrations). Standardize molar ratios and solvent systems for cross-study comparisons .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-Chloronaphthalen-1-yl)hydrazine hydrochloride
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(4-Chloronaphthalen-1-yl)hydrazine hydrochloride

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